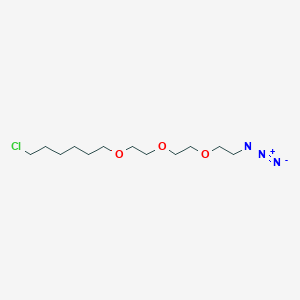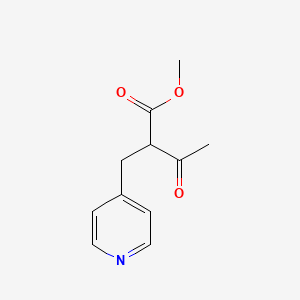
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid is an organic compound that features both an indene and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Amination: The indene derivative is then subjected to amination reactions to introduce the amino group at the desired position.
Nitration: The benzoic acid derivative undergoes nitration to introduce the nitro group.
Coupling Reaction: Finally, the indene and benzoic acid derivatives are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Reduction: 2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Indene ketones or alcohols.
Scientific Research Applications
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-chlorobenzoic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-((2,3-Dihydro-1H-inden-5-yl)amino)-4-nitrobenzoic acid is unique due to the presence of both an indene and a nitrobenzoic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
195379-34-1 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-ylamino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C16H14N2O4/c19-16(20)14-7-6-13(18(21)22)9-15(14)17-12-5-4-10-2-1-3-11(10)8-12/h4-9,17H,1-3H2,(H,19,20) |
InChI Key |
UIHZQDLQZGQHTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
![5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B11836923.png)
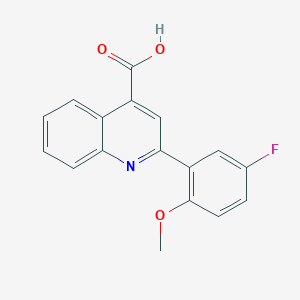

![2-(3-Fluorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11836943.png)
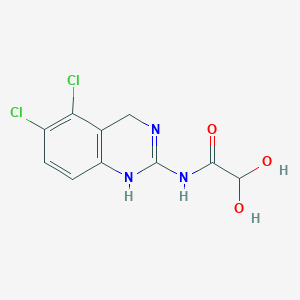
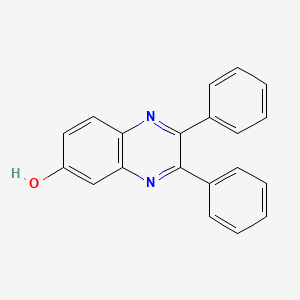

![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)
